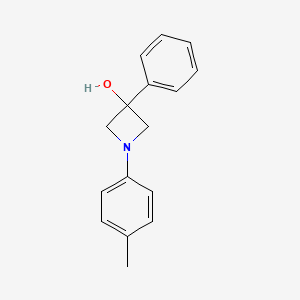

1-(4-Methylphenyl)-3-phenylazetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62082-50-2 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-phenylazetidin-3-ol |

InChI |

InChI=1S/C16H17NO/c1-13-7-9-15(10-8-13)17-11-16(18,12-17)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3 |

InChI Key |

HCSGVUYXEFSHNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Methylphenyl 3 Phenylazetidin 3 Ol and Analogous Azetidinols

Strategies for Azetidine (B1206935) Ring Construction

The formation of the strained four-membered azetidine ring requires specialized synthetic approaches. Several key strategies have been developed, ranging from the cyclization of linear precursors to more complex cycloaddition and ring contraction reactions.

Cyclization Approaches from Acyclic Precursors (e.g., Amino Alcohols, Gamma-Haloamines)

One of the most common and direct methods for constructing the azetidine ring is through the intramolecular cyclization of acyclic precursors. researchgate.netmagtech.com.cn This approach typically involves a γ-substituted amine where the substituent is a leaving group, facilitating an intramolecular nucleophilic substitution by the amine to form the four-membered ring.

Key acyclic precursors for this methodology include:

γ-Haloamines: Primary or secondary amines containing a halogen atom at the γ-position are classic substrates for azetidine synthesis. In the presence of a base, the amine is deprotonated, and the resulting nucleophilic nitrogen displaces the halide to form the azetidine ring.

γ-Amino Alcohols: These precursors require activation of the hydroxyl group to transform it into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes cyclization. This method is particularly relevant for the synthesis of azetidin-3-ols, where the hydroxyl group is already present in the precursor. For instance, derivatives of 2-amino-1-phenylethanol (B123470) could serve as precursors for 3-phenylazetidin-3-ols. taylorfrancis.com

The efficiency of these cyclization reactions can be influenced by the nature of the substituents on the acyclic precursor and the reaction conditions employed.

| Precursor Type | Leaving Group | General Conditions | Product | Ref. |

| γ-Haloamine | -Cl, -Br, -I | Base (e.g., NaH, K2CO3) | Azetidine | researchgate.net |

| γ-Amino Alcohol | -OTs, -OMs | Base (e.g., NaH, KOtBu) | Azetidine | researchgate.net |

Photochemical Cyclization Reactions for Azetidinol (B8437883) Formation

Photochemical reactions offer a powerful and often milder alternative for the construction of strained ring systems. The Norrish-Yang cyclization is a notable photochemical strategy for the synthesis of azetidin-3-ols. beilstein-journals.orguni-mainz.de This reaction involves the intramolecular 1,5-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-biradical intermediate which then cyclizes to form the azetidinol. uni-mainz.de

The starting materials for this approach are typically α-amino ketones. beilstein-journals.orgnih.gov For the synthesis of a molecule like 1-(4-methylphenyl)-3-phenylazetidin-3-ol, a suitable precursor would be an α-(N-(4-methylphenyl)amino)acetophenone derivative. The nature of the protecting group on the nitrogen atom has been found to be critical for the success of the cyclization. beilstein-journals.org

| Precursor | Reaction Type | Key Intermediate | Product | Ref. |

| α-Aminoacetophenone | Norrish-Yang Cyclization | 1,4-Biradical | 3-Azetidinol | beilstein-journals.orguni-mainz.de |

Ring Contraction Methodologies for Azetidine Derivatives

Ring contraction of larger heterocyclic systems provides an alternative route to the strained azetidine core. rsc.org A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org This reaction proceeds via a nucleophilic addition to the carbonyl group, followed by an intramolecular cyclization with concomitant expulsion of the bromide ion, resulting in the formation of an α-carbonylated N-sulfonylazetidine. acs.org While this method directly yields a functionalized azetidine, subsequent modifications would be necessary to obtain a 3-hydroxyazetidine derivative.

| Starting Material | Reagents | Key Transformation | Product | Ref. |

| α-Bromo N-sulfonylpyrrolidinone | K2CO3, Nucleophile (e.g., MeOH) | Nucleophilic addition-ring contraction | α-Carbonylated N-sulfonylazetidine | acs.org |

Cycloaddition Reactions in Azetidinol Synthesis

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for the construction of four-membered rings. The Staudinger synthesis, the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for the synthesis of β-lactams (azetidin-2-ones). mdpi.comresearchgate.net While this method does not directly yield azetidin-3-ols, the resulting β-lactam can be a versatile intermediate for further functionalization.

More recently, photochemical [2+2] cycloadditions have been developed for azetidine synthesis. For example, the aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition of imines and alkenes, can be used to form azetidines. rsc.orgmagtech.com.cn Schindler's laboratory reported a visible-light-mediated aza-Paterno-Büchi reaction of 2-isoxazoline-3-carboxylates with alkenes to produce azetidines. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Product | Ref. |

| Ketene | Imine | Staudinger [2+2] Cycloaddition | β-Lactam (Azetidin-2-one) | mdpi.comresearchgate.net |

| 2-Isoxazoline-3-carboxylate | Alkene | Aza-Paterno-Büchi [2+2] Photocycloaddition | Azetidine | rsc.org |

Functional Group Transformations on Pre-formed Azetidine Cores

An alternative strategy to the direct construction of the fully substituted azetidine is to first synthesize a simpler azetidine core and then introduce the desired functional groups.

Alkylation and Arylation Reactions at the Azetidine Nitrogen

The nitrogen atom of a pre-formed azetidine ring can be functionalized through alkylation or arylation reactions. This is a key step in the synthesis of N-substituted azetidines like this compound, assuming a 3-phenylazetidin-3-ol (B2517403) intermediate is available.

N-Arylation: The introduction of an aryl group, such as the 4-methylphenyl group, onto the azetidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a powerful method for the formation of C-N bonds and is applicable to the N-arylation of cyclic amines, including azetidines. rsc.org

N-Alkylation: While not directly applicable to the synthesis of the target compound, N-alkylation is a common transformation for azetidines. This can be achieved through standard methods such as reductive amination or reaction with alkyl halides. rsc.org

| Azetidine Substrate | Reagent | Catalyst/Conditions | Product | Ref. |

| NH-Azetidine | Aryl halide (e.g., 4-bromotoluene) | Palladium catalyst, base (e.g., NaOtBu) | N-Aryl azetidine | rsc.org |

| NH-Azetidine | Alkyl halide | Base | N-Alkyl azetidine | rsc.org |

Direct Modification of the Hydroxyl Group at C-3 (e.g., Tosylation, Acylation, Thiol Alkylation)

The hydroxyl group at the C-3 position of the azetidine ring is a key functional handle for further molecular elaboration. Its modification through various chemical reactions allows for the synthesis of a diverse library of azetidinol derivatives with potentially altered chemical and biological properties.

Tosylation and Acylation: The conversion of the C-3 hydroxyl group into a better leaving group, such as a tosylate, is a common strategy to enable subsequent nucleophilic substitution reactions. This process typically involves reacting the azetidinol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Similarly, acylation, the reaction with acyl chlorides or anhydrides, yields ester derivatives. These reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for introducing specific acyl moieties. For instance, the reaction of a 3-hydroxy flavonoid with thionyl chloride to produce a 3-chloro derivative demonstrates a related transformation of a hydroxyl group. nih.gov Another example is the benzylation of a hydroxyl group using benzyl (B1604629) chloride in the presence of a base like potassium carbonate. nih.gov

Thiol Alkylation: The introduction of sulfur-containing functional groups can be achieved through various methods. If the hydroxyl group is first converted to a good leaving group (e.g., tosylate or mesylate), subsequent reaction with a thiol (R-SH) in the presence of a base can lead to the formation of a C-S bond at the C-3 position, yielding a 3-thioether-substituted azetidine.

The table below summarizes common modifications of the C-3 hydroxyl group.

| Reaction Type | Reagent(s) | Product Functional Group | Purpose |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Convert -OH to a good leaving group |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Ester (-OCOR) | Protection or introduction of acyl moiety |

| Alkylation | Alkyl halide (R-X), Base (e.g., NaH) | Ether (-OR) | Introduction of alkyl moiety |

| Halogenation | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Halide (-Cl, -Br) | Functional group interconversion |

| Thiol Alkylation | Thiol (R-SH), Base (after conversion of -OH to leaving group) | Thioether (-SR) | Introduction of sulfur functionality |

Derivatization of Aromatic Moieties via Friedel-Crafts Alkylation

The phenyl and 4-methylphenyl (p-tolyl) groups attached to the azetidine core of this compound are amenable to further functionalization via electrophilic aromatic substitution reactions. Among these, the Friedel-Crafts alkylation is a powerful tool for forging new carbon-carbon bonds directly on the aromatic ring. researchgate.netlibretexts.org

This reaction involves treating the aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.com The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like species that acts as the electrophile. The electron-rich aromatic ring then attacks this electrophile, leading to the substitution of a hydrogen atom with an alkyl group.

For this compound, both the N-linked p-tolyl ring and the C-3 linked phenyl ring can potentially undergo Friedel-Crafts alkylation. However, several factors must be considered:

Ring Activity: The p-tolyl group, with its electron-donating methyl group, is activated towards electrophilic substitution and would be expected to react more readily than the unsubstituted phenyl ring.

Steric Hindrance: The substitution pattern will be influenced by steric hindrance from the bulky azetidine ring.

Lewis Acid Complexation: The nitrogen atom of the azetidine ring is a Lewis base and can complex with the catalyst. This complexation can deactivate the molecule towards the desired reaction. libretexts.org

A related reaction is the Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride. This reaction is generally less prone to poly-substitution and carbocation rearrangements, which are known limitations of the alkylation variant. libretexts.orgyoutube.com While specific examples of Friedel-Crafts reactions on this compound are not detailed in readily available literature, the principles of electrophilic aromatic substitution suggest this as a viable, albeit potentially complex, route for derivatization. researchgate.net A notable application in a related context is the calcium(II)-catalyzed Friedel-Crafts reaction where N-Cbz azetidinols themselves act as alkylating agents for other aromatic compounds. nih.gov

Stereoselective and Enantioselective Synthetic Routes to Azetidinols

The synthesis of azetidinols with specific stereochemistry is of great importance, as the three-dimensional arrangement of atoms is critical for biological activity. Stereoselective and enantioselective methods aim to produce a single stereoisomer out of the many that are possible. These strategies often rely on the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled ring-forming reactions. uni-muenchen.deresearchgate.net

Chiral Auxiliary and Asymmetric Catalysis Approaches

Chiral Auxiliaries: This approach involves temporarily attaching a chiral molecule (the auxiliary) to the achiral starting material. williams.edu The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. scielo.org.mxspringerprofessional.de Evans oxazolidinones are a classic example of auxiliaries used to control stereochemistry in alkylation and aldol (B89426) reactions, which can be steps in the synthesis of azetidine precursors. williams.edu Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated high efficiency in various asymmetric transformations. scielo.org.mx

Asymmetric Catalysis: This elegant approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. Various catalytic systems have been developed for the synthesis of chiral azetidines and their precursors.

Organocatalysis: Chiral amines or phosphoric acids can catalyze the enantioselective formation of azetidine rings. nih.gov

Transition Metal Catalysis: Chiral complexes of metals like gold, copper, and palladium are effective in catalyzing stereoselective cyclization and difunctionalization reactions. For example, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been used to prepare chiral azetidin-3-ones, which are direct precursors to azetidinols. nih.gov Another powerful method is the copper-catalyzed highly enantioselective difunctionalization of azetines, which installs two new stereocenters simultaneously with excellent control. nih.gov

The table below highlights some asymmetric catalytic approaches relevant to azetidine synthesis.

| Catalyst Type | Metal/Core Structure | Reaction Example | Reference |

| Gold Catalysis | Chiral Gold Complex | Oxidative cyclization of N-propargylsulfonamides | nih.gov |

| Copper Catalysis | Cu / Chiral Bisphosphine Ligand | Asymmetric boryl allylation of azetines | nih.gov |

| Organocatalysis | Chiral Amine / Proline derivative | α-chlorination of aldehydes for azetidine synthesis | nih.gov |

Stereocontrol in Ring-Forming Reactions

The key step in azetidine synthesis is the formation of the four-membered ring. Controlling the stereochemistry during this cyclization is crucial. This can be achieved through several strategies:

Substrate Control: The stereochemistry of the final product can be dictated by pre-existing stereocenters in the acyclic precursor. A common method involves the intramolecular SN2 cyclization of a γ-amino alcohol derivative (e.g., a 3-amino-1-halopropane or a 1,3-amino alcohol with a sulfonate ester at one end). The stereochemistry of the carbon bearing the amino group and the one bearing the leaving group will determine the relative stereochemistry of the substituents on the resulting azetidine ring. For instance, the cyclization of N-tert-butylsulfonyl (2-aminoalkyl) oxiranes provides stereoselective access to azetidines, where the epoxide's stereochemistry is transferred to the product. nih.gov

Diastereoselective Reactions: When forming the ring, if new stereocenters are created, their relative configuration can be controlled. The diastereoselective synthesis of cis-2,3-disubstituted azetidines through methods like hydrozirconation showcases such control. rsc.org Similarly, stereoselective rearrangements of chiral oxiranes have been employed to produce chiral azetidine derivatives. researchgate.net

Specific Synthetic Pathways to this compound and its Direct Precursors

The synthesis of the specific target molecule, this compound, can be envisioned through several strategic pathways, primarily involving the formation of the azetidine ring from a suitable acyclic precursor or the modification of a pre-formed azetidinone.

A highly plausible route starts from an acyclic β-aminoketone precursor. For example, the compound 3-(p-tolyl)-1-phenyl-3-(p-tolylsulfonylamino)propan-1-one has been synthesized and characterized. researchgate.net This molecule contains the key structural elements of the target compound. A potential synthetic sequence starting from this precursor would involve:

Reduction of the Ketone: Selective reduction of the carbonyl group to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Deprotection of the Amine: Removal of the p-tolylsulfonyl (tosyl) protecting group from the nitrogen atom.

Cyclization: Conversion of the terminal phenyl group's ortho- or para-position into a leaving group is not feasible. A more viable approach would involve a precursor like 1-chloro-3-(p-tolylamino)-3-phenylpropan-2-ol. The intramolecular nucleophilic attack of the secondary amine onto the carbon bearing the chlorine atom would form the four-membered ring.

Another key precursor is the corresponding azetidin-3-one, 1-(4-methylphenyl)-3-phenylazetidin-3-one . This intermediate can be directly converted to the target alcohol via reduction of the ketone. The synthesis of azetidin-3-ones has been achieved through methods such as the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov

A general and robust method for forming the azetidine ring is the intramolecular cyclization of 1,3-difunctionalized propane (B168953) derivatives. adelaide.edu.au A specific pathway to this compound could thus involve the following steps:

Synthesis of a Precursor: Preparation of a precursor like 2-chloro-1-phenyl-ethanone.

Amination: Reaction with p-toluidine (B81030) (4-methylaniline) to form 2-(p-tolylamino)-1-phenylethanone.

Addition of a Carbon Unit: Reaction with a suitable one-carbon nucleophile/electrophile pair to install the C2 and C4 carbons of the azetidine ring. A more direct route involves the reaction between epichlorohydrin (B41342) and p-toluidine, which can lead to 1-chloro-3-(p-tolylamino)propan-2-ol.

Phenylation and Cyclization: Reaction of this intermediate with a phenyl Grignard reagent (PhMgBr) would attack the epoxide (if formed in situ) or a related electrophilic center. The subsequent intramolecular cyclization, often base-mediated, would yield the final azetidinol product. google.com

These pathways highlight the versatility of modern synthetic organic chemistry in constructing complex, substituted heterocyclic systems like this compound. acs.org

Mechanistic Investigations and Reactivity Profiles of Azetidin 3 Ols

Fundamental Principles Governing Azetidine (B1206935) Ring Reactivity: Role of Ring Strain and Electronic Effects

The reactivity of the azetidine ring is fundamentally driven by its considerable ring strain, which is estimated to be approximately 25.2 kcal/mol. researchgate.net This value is comparable to other highly strained cyclic systems like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net This inherent strain energy makes azetidines susceptible to reactions that lead to ring-opening or rearrangement, as these pathways release the stored energy, providing a strong thermodynamic driving force. researchgate.netresearchgate.net

While highly reactive, the azetidine ring is notably more stable than the three-membered aziridine ring, which allows for easier handling and selective activation under specific reaction conditions. researchgate.netresearchgate.net The reactivity is a delicate balance between the strain energy and the electronic effects of the substituents on both the ring nitrogen and carbon atoms.

Electronic effects play a crucial role in modulating the ring's reactivity. The nitrogen atom's basicity and nucleophilicity are key factors in many transformations. researchgate.net Electron-withdrawing groups on the nitrogen, such as sulfonyl or carbamoyl (B1232498) groups (e.g., Cbz), can decrease the nitrogen's nucleophilicity but may enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. rsc.org Conversely, electron-donating groups can increase the ring's stability. The interplay of these steric and electronic factors allows for controlled and predictable transformations of the azetidine core. researchgate.net For instance, the N-Cbz group has been found to be crucial for reactivity in certain Friedel-Crafts reactions of azetidinols by stabilizing an intermediate carbocation on the four-membered ring. rsc.org

Diverse Reaction Pathways Involving the Azetidine Ring

The inherent strain of the azetidine ring facilitates a variety of transformations, making azetidin-3-ols versatile building blocks for more complex molecules. These reactions often involve the cleavage of one or more C-N or C-C bonds of the four-membered ring.

Ring-opening reactions are a hallmark of azetidine chemistry, driven by the release of ring strain. openpharmaceuticalsciencesjournal.com These reactions can be initiated by various reagents and conditions, including nucleophiles, electrophiles, and photochemical methods. openpharmaceuticalsciencesjournal.comnih.gov For example, 3-phenylazetidinols, generated through photochemical Norrish–Yang cyclization, can readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. openpharmaceuticalsciencesjournal.comnih.gov This "build and release" strategy utilizes photon energy to construct the strained ring, which is then opened to create highly functionalized molecules like aminodioxolanes. openpharmaceuticalsciencesjournal.comnih.gov

The ring can be opened by various nucleophiles, and most reported methods require activation by Lewis or Brønsted acids to facilitate the initial C–N bond cleavage. However, intramolecular ring-opening of azetidines under transition-metal-free, mild basic conditions has also been demonstrated, expanding the toolkit for their transformation. These reactions can lead to the formation of larger, pharmaceutically relevant ring systems.

Table 1: Examples of Azetidin-3-ol (B1332694) Ring-Opening Reactions

| Precursor | Reagent/Condition | Product Type | Ref |

| Photogenerated 3-phenylazetidinols | Electron-deficient ketones / Boronic acids | Aminodioxolanes | openpharmaceuticalsciencesjournal.comnih.gov |

| N-Alkyl-2,3-epoxypropylamines | Triethylamine | N-Alkylazetidin-3-ols (via in-situ formation and rearrangement) | |

| Azetidines with pendant nucleophiles | Mild base (e.g., Cs₂CO₃) | Fused heterocyclic systems |

Ring-expansion reactions provide a powerful method to convert the strained four-membered ring into larger, more stable heterocyclic systems. A notable example is the arylative ring expansion of 3-vinylazetidin-3-ols to form 2,3,4-trisubstituted dihydrofurans. This transformation is achieved using a dual catalytic system of palladium and a Brønsted acid.

The proposed mechanism for this reaction involves a domino process:

Heck Arylation: The palladium catalyst facilitates the arylation of the vinyl group.

Allylic Alcohol Transposition: An acid-catalyzed transposition of the resulting allylic alcohol occurs.

Ring Opening/Cyclization: The azetidine ring is opened by the internal hydroxyl group, leading to the formation of the dihydrofuran ring.

This reaction demonstrates how the unique structure of 3-vinylazetidin-3-ols can be exploited to construct complex five-membered heterocycles, which are valuable motifs in organic synthesis.

Deconstructive isomerization represents a more profound transformation of the azetidinol (B8437883) core, involving the cleavage of a C-C bond. This process allows access to α-amino ketones, which are important synthons in medicinal chemistry. One developed method employs a silver-mediated oxidative deconstruction of azetidinols. Mechanistic studies suggest this transformation proceeds through the β-scission of an alkoxy radical, followed by oxidation and C-N cleavage of the resulting α-amido radical.

Another approach utilizes N-heterocyclic carbene (NHC) catalysis for the deconstructive isomerization of azetidinols. This metal-free method provides a direct pathway to α-amino ketone and oxazol-2-one derivatives. DFT calculations support a mechanism where the NHC engages in a concerted proton transfer and ring-opening process.

Reactivity of the Tertiary Hydroxyl Group in Azetidinols

The tertiary hydroxyl group at the C3 position is a key functional handle that dictates a separate set of reactions, often involving the formation of a carbocation intermediate upon protonation or activation.

Under acidic conditions, the tertiary hydroxyl group of azetidin-3-ols can be protonated, forming a good leaving group (water) and generating a stabilized azetidin-3-yl cation. This carbocation is a key intermediate in various transformations. rsc.org

One significant reaction is the Friedel-Crafts alkylation of arenes and heteroarenes. For example, N-Cbz azetidinols react with various (hetero)aromatics and phenols in the presence of a calcium(II) catalyst to produce 3,3-diarylazetidines in high yield. rsc.org The N-Cbz group is critical in this reaction as it provides stabilization for the intermediate carbocation on the four-membered ring. rsc.org

Acid catalysis is also integral to the ring-expansion reactions of substrates like 3-vinylazetidin-3-ols, where it promotes the transposition of the allylic alcohol, a key step in the domino sequence leading to dihydrofurans. The activation of the hydroxyl group facilitates rearrangements that ultimately drive the transformation to the final product.

Table 2: Summary of Azetidin-3-ol Reactivity

| Reactivity Type | Key Intermediate / Process | Driving Force | Typical Products | Ref |

| Ring Reactivity | ||||

| Ring-Opening | Nucleophilic/Electrophilic attack | Ring strain release | Acyclic amines, Fused heterocycles | nih.gov |

| Ring-Expansion | Domino Heck arylation/rearrangement | Ring strain release | Dihydrofurans | |

| Deconstructive Isomerization | C-C bond cleavage (e.g., via alkoxy radical) | Formation of stable products | α-Amino ketones | |

| Hydroxyl Group Reactivity | ||||

| Acid-Catalyzed Rearrangement | Azetidin-3-yl cation | Formation of a stable product | 3,3-Diarylazetidines | rsc.org |

Transition Metal-Catalyzed Reactions (e.g., Palladium Catalysis)

While specific palladium-catalyzed reactions involving 1-(4-Methylphenyl)-3-phenylazetidin-3-ol are not extensively documented in dedicated studies, the broader class of azetidines and azetidinols is known to participate in a variety of transformations catalyzed by transition metals, particularly palladium. These reactions often leverage the ring strain of the azetidine core to facilitate ring-opening or functionalization reactions.

Palladium catalysis has been instrumental in the synthesis of azetidines through intramolecular C-H amination, showcasing the versatility of this metal in forming strained ring systems. rsc.org Furthermore, palladium-catalyzed ring-opening reactions of azetidines have been explored. For instance, the intermolecular ring-opening of 2-arylazetidines with aryl boronic acids under palladium catalysis has been demonstrated. acs.orgacs.org These precedents suggest that this compound could potentially undergo analogous palladium-catalyzed ring-opening reactions, where the C-N bonds of the strained ring are cleaved to form more complex acyclic or larger heterocyclic structures.

The reactivity of azetidin-3-ols can also be influenced by the nature of the substituent on the nitrogen atom. For example, iron-catalyzed thiol alkylation of N-Cbz azetidinols proceeds efficiently, indicating the importance of the nitrogen protecting group in facilitating transition metal-mediated reactions. nih.govimperial.ac.uk In the case of this compound, the electron-donating nature of the 4-methylphenyl group on the nitrogen atom could influence the coordination of a palladium catalyst and the subsequent reaction pathways.

It is important to note that while palladium is a common catalyst, other transition metals have also been employed in reactions involving azetidines. For instance, tantalum-catalyzed hydroaminoalkylation has been used for the synthesis of azetidines. rsc.org The specific reactivity of this compound towards various transition metal catalysts remains an area for further investigation.

Formation and Reactivity of Azetidine Carbocation Intermediates

The formation of carbocationic intermediates is a key feature in the reactivity of azetidin-3-ols, particularly those bearing aryl substituents at the C3 position, such as this compound. The phenyl group at C3 can stabilize a positive charge at this position, facilitating the departure of the hydroxyl group as a leaving group, especially under acidic conditions or in the presence of a Lewis acid.

A notable example is the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines from azetidin-3-ols, which is proposed to proceed through an azetidine carbocation intermediate. nih.govimperial.ac.uk In this reaction, the Lewis acidic iron catalyst promotes the dehydration of the azetidin-3-ol to form a stabilized carbocation, which is then trapped by a thiol nucleophile. This mechanism highlights the potential of this compound to generate a carbocation at the C3 position, which can then be intercepted by various nucleophiles to afford a range of 3-substituted azetidines.

The formation of azetidinium ions, which are precursors to or can be in equilibrium with carbocationic species, is also crucial in the ring-opening reactions of azetidines. nih.gov The regioselectivity of nucleophilic attack on these intermediates is a key aspect that determines the final product structure.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides invaluable insights into the mechanistic intricacies, energetics, and electronic properties of molecules like this compound. While specific computational studies on this exact compound are scarce, the application of quantum chemical methods to the broader class of azetidinols can be extrapolated to understand its behavior.

Quantum Chemical Calculations for Reaction Mechanisms (e.g., DFT, CASPT2)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms. mdpi.comresearchgate.net For reactions involving this compound, DFT could be employed to model the transition states and intermediates of, for example, a palladium-catalyzed ring-opening reaction or the formation of the azetidine carbocation. Such calculations can provide detailed geometric information about the transition states and help to rationalize the observed stereochemical outcomes of reactions.

For more complex electronic structure problems, such as those involving excited states or systems with significant multireference character, the Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2) is a powerful tool. numberanalytics.commolcas.orgarxiv.orgresearchgate.netresearchgate.net While less common for ground-state reactivity of azetidinols, CASPT2 could be employed to study photochemical reactions or to provide a higher level of theory for benchmarking DFT results, especially in cases where DFT might be less reliable.

The following table illustrates the application of different computational methods to study various aspects of chemical reactions:

| Computational Method | Typical Application in Reaction Mechanism Studies |

| DFT (Density Functional Theory) | Geometry optimization of reactants, products, intermediates, and transition states. Calculation of reaction energies and activation barriers. |

| CASSCF (Complete Active Space Self-Consistent Field) | Study of reactions involving excited states, bond breaking/formation with multireference character. |

| CASPT2 (Complete Active Space Second-Order Perturbation Theory) | Accurate energy calculations for multireference systems, providing benchmarks for DFT. |

Energetic Analysis of Reaction Pathways and Transition States

A key output of quantum chemical calculations is the energetic profile of a reaction pathway. By calculating the relative energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates, and reaction enthalpies, which indicate the thermodynamic feasibility of a reaction.

For this compound, an energetic analysis could be used to compare different potential pathways for a given transformation. For instance, in a ring-opening reaction, calculations could determine whether a concerted or a stepwise mechanism (involving a carbocation intermediate) is more favorable. The influence of the catalyst and solvent on the energetics of the reaction can also be modeled.

The table below shows a hypothetical energetic analysis for a reaction of an azetidin-3-ol:

| Species | Relative Energy (kcal/mol) |

| Reactants (Azetidin-3-ol + Catalyst) | 0.0 |

| Transition State 1 (Carbocation formation) | +15.2 |

| Intermediate (Azetidine carbocation) | +5.8 |

| Transition State 2 (Nucleophilic attack) | +12.5 |

| Products (Substituted azetidine + Catalyst) | -10.3 |

Analysis of Electronic Structure and Bonding in Azetidinols

Understanding the electronic structure and bonding in this compound is fundamental to explaining its reactivity. Computational methods can provide detailed information about the distribution of electron density, molecular orbitals, and atomic charges. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites most susceptible to nucleophilic and electrophilic attack, respectively. For instance, the HOMO of the azetidine nitrogen could be involved in coordination to a metal catalyst, while the LUMO associated with the C-O bond of the hydroxyl group could be important in its cleavage to form a carbocation.

Natural Bond Orbital (NBO) analysis can provide insights into the nature of the chemical bonds within the molecule, including bond orders and hybridization. This can be particularly useful for understanding the strain within the four-membered ring and how this influences its reactivity. The electronic properties of the aromatic substituents and their influence on the azetidine ring can also be quantified through such analyses.

Based on a comprehensive search for scientific literature, there is no available experimental data for the specific chemical compound “this compound” corresponding to the detailed spectroscopic and structural characterization techniques requested in the outline.

Searches for this compound, including its synonyms such as "1-(p-tolyl)-3-phenylazetidin-3-ol," did not yield any published one-dimensional or two-dimensional Nuclear Magnetic Resonance (NMR) spectra, nor any High-Resolution Mass Spectrometry (HRMS) or Electron Ionization Mass Spectrometry (EI-MS) data.

Consequently, it is not possible to provide the detailed research findings and data tables for the following sections as outlined:

Advanced Spectroscopic and Structural Characterization Techniques for Azetidinols

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Without primary or secondary data from scientific databases and publications, an article focusing solely on the advanced spectroscopic and structural characterization of “1-(4-Methylphenyl)-3-phenylazetidin-3-ol” cannot be generated.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When applied to this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

A broad absorption band would be anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. The C-O stretching vibration of the same group would likely appear in the 1150-1050 cm⁻¹ region. Aromatic C-H stretching vibrations from both the phenyl and 4-methylphenyl rings would be observed around 3100-3000 cm⁻¹. The presence of the aromatic rings would also give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the azetidine (B1206935) ring would be expected to appear in the 1250-1020 cm⁻¹ range. The methyl group on the tolyl substituent would exhibit C-H stretching and bending vibrations.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Tertiary Alcohol |

| 3100-3000 | C-H stretch | Aromatic (Phenyl and 4-Methylphenyl) |

| 2960-2850 | C-H stretch | Methyl (from 4-Methylphenyl) |

| 1600-1450 | C=C stretch | Aromatic Rings |

| 1250-1020 | C-N stretch | Tertiary Amine (Azetidine ring) |

Note: This table is predictive and based on characteristic functional group frequencies. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles.

This analysis would confirm the geometry of the four-membered azetidine ring, which is known to be puckered. It would also reveal the relative orientations of the phenyl and 4-methylphenyl substituents. Furthermore, if the compound crystallizes in a chiral space group, X-ray crystallography could be used to determine the absolute configuration of the stereocenter at the C3 position. The crystal packing, stabilized by intermolecular forces such as hydrogen bonding from the hydroxyl group, would also be elucidated.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1302.1 |

Note: The data in this table is purely illustrative and does not represent experimentally determined values.

Conclusion and Future Directions in Azetidinol Research

Synthesis and Reactivity Paradigms of Substituted Azetidin-3-ols: Current Understanding

The synthesis and reactivity of N-aryl substituted azetidin-3-ols like 1-(4-Methylphenyl)-3-phenylazetidin-3-ol are predominantly understood through the lens of photochemical methods and strain-release principles.

Synthesis via Norrish-Yang Cyclization: A key synthetic paradigm for accessing 3-phenylazetidinols is the Norrish-Yang cyclization. researchgate.netbeilstein-journals.org This photochemical reaction utilizes readily available α-aminoacetophenones as precursors. beilstein-journals.org The mechanism involves an intramolecular 1,5-hydrogen abstraction by the photoexcited ketone, leading to a 1,4-biradical intermediate which subsequently cyclizes to form the azetidin-3-ol (B1332694) scaffold. beilstein-journals.orguni-mainz.de The efficiency of this process is highly dependent on the nature of the substituent on the nitrogen atom. For instance, studies have shown that while various protecting groups can be used, sterically demanding groups like the benzhydryl group can be pivotal for successful cyclization and subsequent reactivity. beilstein-journals.org

The modular synthesis of the α-aminoacetophenone precursors allows for variation in the substitution pattern. For the target compound, the synthesis would commence with the reaction of an appropriate α-bromoacetophenone and an N-substituted p-toluidine (B81030) derivative. beilstein-journals.org

Table 1: Effect of N-Substituents on Norrish-Yang Cyclization Efficiency

| N-Substituent (Protecting Group) | Outcome of Photocyclization | Reference |

|---|---|---|

| p-Toluenesulfonyl (Ts) | High yield of azetidinol (B8437883) | beilstein-journals.org |

| Benzhydryl (Bzh) | Moderate yield, but crucial for subsequent reactivity | beilstein-journals.org |

This table is generated based on data for related azetidinol syntheses.

Reactivity Driven by Ring Strain: The chemical behavior of azetidines is dominated by their significant ring strain, estimated at approximately 25.2 kcal/mol. researchgate.net This inherent strain makes azetidin-3-ols susceptible to ring-opening reactions, a characteristic that defines their reactivity paradigm. rsc.orgnih.gov This "build and release" strategy—photochemically building the strained ring and then releasing the strain through a ring-opening functionalization—is a powerful tool for generating molecular complexity. researchgate.net

For photogenerated 3-phenylazetidinols, ring-opening can be triggered by the addition of specific reagents. Electron-deficient ketones and various boronic acids have been shown to facilitate this transformation, leading to the formation of highly substituted dioxolanes or 3-amino-1,2-diols. beilstein-journals.orguni-mainz.de The reaction proceeds through the formation of a transient hemiketal or a related intermediate, which is sufficiently acidic to protonate the azetidine (B1206935) nitrogen, initiating the ring-opening cascade. beilstein-journals.orguni-mainz.de Lewis acid-mediated ring-opening with nucleophiles such as aryl alcohols has also been reported for related systems. researchgate.net

Current Challenges and Emerging Opportunities in Azetidinol Chemistry

Despite recent advances, significant challenges persist in the field, which in turn create new opportunities for innovation.

Current Challenges: The primary challenge in the synthesis of azetidinols remains the management of the high ring strain, which can lead to low yields or undesired side reactions like fragmentation during synthesis. researchgate.netnih.gov Furthermore, achieving high levels of diastereoselectivity in the formation of substituted azetidinols via photochemical routes can be difficult and is often highly substrate-dependent. researchgate.net Another challenge is the stability of the azetidine ring itself; certain N-aryl azetidines can be prone to decomposition through acid-mediated intramolecular ring-opening, limiting their handling and application in certain synthetic contexts. nih.gov

Emerging Opportunities: The inherent reactivity of the strained azetidinol ring is also its greatest opportunity. The ability to act as a precursor to densely functionalized linear amines upon ring-opening makes it a valuable synthetic intermediate. nih.gov The 'build and release' approach is an emerging opportunity to access complex molecular architectures that would be difficult to synthesize through traditional methods. researchgate.net By carefully choosing the N-substituent and the ring-opening trigger, chemists can achieve a desymmetrization of the azetidinol, creating multiple new stereocenters in a controlled fashion. beilstein-journals.org This opens the door to using these compounds as scaffolds in medicinal chemistry and materials science. nih.gov

Prospective Research Avenues in Advanced Synthetic Methodology and Reaction Discovery

Future research will likely focus on refining existing synthetic methods and discovering novel transformations of azetidinols.

Advanced Synthetic Methodology: A significant avenue for future research is the expansion of the substrate scope for the Norrish-Yang cyclization. researchgate.net This includes investigating a wider array of aromatic and aliphatic ketones and exploring the influence of various N-substituents on reaction efficiency and selectivity. The development of catalytic and enantioselective versions of this photochemical reaction would represent a major breakthrough, potentially using chiral sensitizers or catalysts to control the stereochemical outcome. Additionally, exploring alternative energy sources, such as flow photochemistry, could improve reaction control, safety, and scalability.

Reaction Discovery: The discovery of new ring-opening reactions for azetidinols is a fertile area for research. While ketones and boronic acids have proven effective, identifying new classes of nucleophiles or electrophilic triggers would greatly expand the synthetic utility of these intermediates. beilstein-journals.orguni-mainz.de Transition-metal catalysis could be employed to achieve novel ring-opening and cross-coupling reactions, directly transforming the C-N or C-C bonds of the azetidine ring into new functional groups. For example, developing methods for the reductive or oxidative ring-opening could provide access to a different spectrum of amino alcohol products.

Future Directions in Mechanistic Understanding and Predictive Theoretical Chemistry

A deeper, more predictive understanding of azetidinol chemistry is essential for accelerating progress in the field.

Mechanistic Understanding: While the general mechanism of the Norrish-Yang cyclization is understood to proceed via a biradical intermediate, a more detailed photophysical and mechanistic investigation is needed to fully rationalize the effects of substitution on quantum yields and diastereoselectivity. beilstein-journals.orgnih.gov Similarly, a comprehensive mechanistic study of the various ring-opening cascades is required to understand the subtle interplay between substrate basicity, intermediate acidity, and nucleophilicity that governs the reaction outcome. beilstein-journals.org Advanced spectroscopic techniques and kinetic studies will be instrumental in elucidating these reaction pathways.

Predictive Theoretical Chemistry: The future of azetidinol research will increasingly rely on computational and theoretical chemistry. Density Functional Theory (DFT) calculations can provide valuable insights into transition states and reaction pathways, helping to explain observed regioselectivity and stereoselectivity in ring-opening reactions. nih.gov Looking forward, the integration of machine learning and artificial intelligence holds the potential to revolutionize the field. Predictive models could be developed to forecast the outcomes of Norrish-Yang cyclizations for novel substrates or to identify optimal conditions for a desired ring-opening transformation. This data-driven approach would accelerate the discovery of new reactions and synthetic routes, shifting the paradigm from empirical experimentation to rational, predictive design in azetidinol chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.